molecular formula C12H13N3O2 B12881307 Bicarbamimide, 2-(2-methylallyl)-3-phenyl- CAS No. 34877-21-9

Bicarbamimide, 2-(2-methylallyl)-3-phenyl-

Cat. No.: B12881307
CAS No.: 34877-21-9
M. Wt: 231.25 g/mol
InChI Key: WDQPIZIBQSFNSR-UHFFFAOYSA-N
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Description

Bicarbamimide, 2-(2-methylallyl)-3-phenyl-, is a synthetic compound belonging to the quinazolinone derivatives, characterized by a bicyclic core structure with a 3-phenyl substituent and a 2-(2-methylallyl) side chain. Structural modifications, particularly at the para-position of the phenyl ring, significantly influence its pharmacological activity. However, poor solubility in aqueous media remains a critical limitation, impacting its bioavailability and efficacy in biological assays .

Properties

CAS No.

34877-21-9

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-2-phenyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C12H13N3O2/c1-9(2)8-14-11(16)13-12(17)15(14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,16,17)

InChI Key

WDQPIZIBQSFNSR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)NC(=O)N1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicarbamimide, 2-(2-methylallyl)-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methylallyl isocyanate with phenyl isocyanate in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced monitoring techniques ensures the quality and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicarbamimide, 2-(2-methylallyl)-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bicarbamimide, 2-(2-methylallyl)-3-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicarbamimide, 2-(2-methylallyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The COX-2 inhibitory activity and physicochemical properties of Bicarbamimide, 2-(2-methylallyl)-3-phenyl-, are best understood in the context of structurally analogous quinazolinone derivatives. Key comparisons are summarized below:

Table 1: Comparative Analysis of COX-2 Inhibitory Activity and Solubility

Compound Name Substituent (Para-Position) COX-2 Inhibition (% at Concentration) Solubility in Assay System
Bicarbamimide, 2-(2-methylallyl)-3-phenyl- (1a)* None (base structure) Inactive at 10–50 μM Poor
Compound 1c 4-Methoxy 47.1% at 20 μM Poor (partial dissolution at 50 μM)
Compound 1d 4-Nitro 32.5% at 20 μM Poor
Compound 1e 4-Chloro 28.9% at 20 μM Poor
Celecoxib (Reference) Sulfonamide 80.1% at 1 μM High
Prior Quinazolinone Derivative† 4-Nitro 27.72% at 22 μM Moderate

*Presumed base structure based on ; †From earlier literature cited in .

Key Findings:

Substituent Effects :

  • The para-substituent on the 3-phenyl ring is critical for COX-2 inhibition. Electron-donating groups like methoxy (Compound 1c) enhance activity (47.1% inhibition), whereas electron-withdrawing groups (e.g., nitro, chloro) reduce efficacy .
  • The absence of a para-substituent (as in Compound 1a) renders the compound inactive, highlighting the necessity of functional group optimization .

Potency vs. Reference Drugs: Bicarbamimide derivatives exhibit lower potency compared to celecoxib, a benchmark COX-2 inhibitor (80.1% inhibition at 1 μM). However, Compound 1c outperforms earlier quinazolinone derivatives (27.72% inhibition at 22 μM), suggesting incremental advancements in scaffold design .

Solubility Challenges :

  • All compounds in this series, including Bicarbamimide, 2-(2-methylallyl)-3-phenyl-, exhibit poor solubility in assay media, particularly at concentrations ≥50 μM. This contrasts with celecoxib, which maintains high solubility and efficacy at lower doses .

Structural and Functional Insights:

  • Methoxy Optimization : The 4-methoxy group in Compound 1c likely enhances binding affinity to COX-2’s hydrophobic pocket, aligning with computational docking studies of similar derivatives .
  • Nitro Substituents : While nitro groups improve electron density, they may induce steric hindrance or metabolic instability, explaining the moderate activity of nitro-substituted analogs (e.g., Compound 1d) .

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